

# Spectroscopic characterization of 4-Cinnolinol (NMR, IR, MS)

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## Compound of Interest

Compound Name: 4-Cinnolinol

Cat. No.: B1347376

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## Spectroscopic Profile of 4-Cinnolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **4-cinnolinol** (CAS: 18514-84-6), a heterocyclic organic compound of interest in medicinal chemistry and materials science. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive analytical profile. It is important to note that **4-cinnolinol** predominantly exists in its tautomeric form, cinnolin-4(1H)-one. Spectroscopic data overwhelmingly support this structure in solution and the solid state.

## Spectroscopic Data Summary

The quantitative spectroscopic data for cinnolin-4(1H)-one are summarized in the tables below, providing a clear reference for identification and characterization.

## Table 1: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data for Cinnolin-4(1H)-one

The following data were obtained in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>), which confirms the compound exists exclusively in the cinnolin-4(1H)-one form in this solvent.

<sup>1</sup> H NMR Data (DMSO-d <sub>6</sub> )	<sup>13</sup> C NMR Data (DMSO-d <sub>6</sub> )		
Chemical Shift (δ) ppm	Assignment	Chemical Shift (δ) ppm	Assignment
12.5 (s, 1H)	NH	170.3	C4 (C=O)
8.25 (d, J=8.0 Hz, 1H)	H5	142.1	C8a
7.95 (d, 1H)	H3	134.4	C7
7.82 (ddd, 1H)	H7	128.0	C5
7.60 (d, J=8.5 Hz, 1H)	H8	125.4	C6
7.55 (dd, 1H)	H6	121.8	C4a
116.3	C8		
114.7	C3		

s = singlet, d = doublet, ddd = doublet of doublet of doublets, dd = doublet of doublets. J = coupling constant in Hz.

## Table 2: Infrared (IR) Spectroscopy Data for Cinnolin-4(1H)-one

While a publicly available experimental spectrum from databases was not located, the characteristic vibrational frequencies can be predicted based on the known tautomeric structure.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	3200 - 3000	Medium, Broad
C-H Stretch (Aromatic)	3100 - 3000	Medium
C=O Stretch (Amide)	1680 - 1650	Strong
C=C Stretch (Aromatic)	1620 - 1580	Medium-Strong
N-H Bend	1550 - 1500	Medium
C-H Bend (Aromatic)	900 - 675	Strong

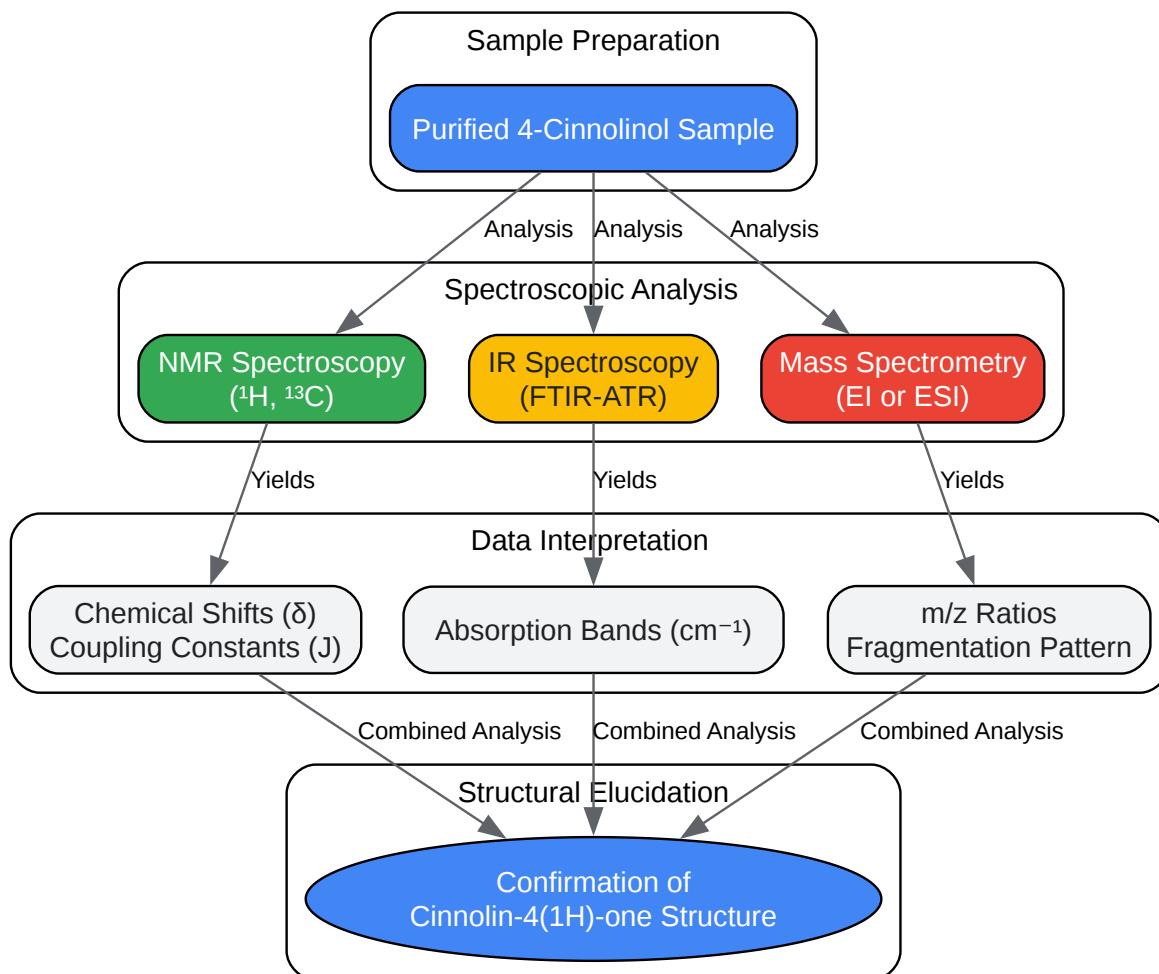
### Table 3: Mass Spectrometry (MS) Data for Cinnolin-4(1H)-one

The mass spectrum is predicted based on the molecular formula C<sub>8</sub>H<sub>6</sub>N<sub>2</sub>O.

m/z Value	Assignment	Notes
146	[M] <sup>+</sup> •	Molecular Ion (Base Peak expected in many cases)
118	[M - CO] <sup>+</sup> •	Loss of carbon monoxide from the carbonyl group
91	[C <sub>6</sub> H <sub>5</sub> N] <sup>+</sup> •	Subsequent loss of HCN from the [M-CO] fragment
90	[C <sub>6</sub> H <sub>4</sub> N] <sup>+</sup>	Loss of a hydrogen radical from the m/z 91 fragment

## Experimental Workflows and Logical Relationships

The characterization of a compound like **4-cinnolinol** follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses to confirm its structure.



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Caption: General workflow for the spectroscopic characterization of **4-Cinnolinol**.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-cinnolinol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), although modern spectrometers can reference the residual solvent peak.[1]
- <sup>1</sup>H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-64 scans to ensure a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically operating at 100 MHz for a 400 MHz spectrometer. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[1] Proton decoupling (e.g., WALTZ-16) is typically used to simplify the spectrum to singlets for each unique carbon.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Calibrate the spectra using the TMS signal at 0.00 ppm or the residual solvent peak (for DMSO-d<sub>6</sub>,  $\delta \approx 2.50$  ppm for <sup>1</sup>H and  $\delta \approx 39.52$  ppm for <sup>13</sup>C).

## Infrared (IR) Spectroscopy

- Sample Preparation (ATR Method): The Attenuated Total Reflectance (ATR) technique is ideal for solid samples. Place a small amount (a few milligrams) of the dry, powdered **4-cinnolinol** sample directly onto the ATR crystal (e.g., diamond or ZnSe). Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (Thin Film Method): Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., acetone or methylene chloride).[2] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin solid film.[2]
- Data Acquisition: Place the sample (ATR unit or salt plate) into the FTIR spectrometer. Record a background spectrum of the empty ATR crystal or clean salt plate first. Then,

record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .

- Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). Identify and label the wavenumbers of significant absorption bands.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **4-cinnolinol** (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.<sup>[1]</sup> The solution must be free of any particulate matter; filter if necessary to prevent clogging the instrument.
- Ionization: Introduce the sample into the mass spectrometer.
  - Electron Ionization (EI): For EI, the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
  - Electrospray Ionization (ESI): For ESI, the solution is pumped through a charged capillary at a low flow rate, creating a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions (e.g.,  $[\text{M}+\text{H}]^+$  in positive ion mode). ESI is a "soft" ionization technique that typically results in less fragmentation than EI.
- Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- Detection and Data Processing: The detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum. The data is displayed as a plot of relative intensity versus  $m/z$ . Identify the molecular ion peak and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

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## References

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- 2. caymanchem.com [caymanchem.com]
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